molecular formula C20H18ClN3O3 B213552 ethyl 4-({4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzoate

ethyl 4-({4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzoate

Cat. No. B213552
M. Wt: 383.8 g/mol
InChI Key: AIZDFYPKTKEPFC-UHFFFAOYSA-N
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Description

Ethyl 4-({4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a derivative of benzoylbenzoic acid and has shown promising results in various studies related to cancer treatment and other diseases.

Mechanism of Action

The mechanism of action of ethyl 4-({4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzoate involves the inhibition of certain enzymes and proteins that are involved in cancer cell growth and survival. It also induces apoptosis in cancer cells by activating certain pathways.
Biochemical and Physiological Effects:
Studies have shown that this compound has a low toxicity profile and does not cause significant harm to normal cells. It has also been shown to have anti-inflammatory and antioxidant properties that can be beneficial in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

The advantages of using ethyl 4-({4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzoate in lab experiments include its high yield synthesis, low toxicity profile, and potential applications in cancer treatment. However, its limitations include the need for further studies to determine its efficacy and safety in human trials.

Future Directions

Future research on ethyl 4-({4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzoate could focus on its potential applications in other diseases such as neurodegenerative disorders, cardiovascular diseases, and diabetes. Additionally, further studies could be conducted to determine its mechanism of action and potential side effects. The development of new derivatives of this compound could also be explored to improve its efficacy and safety profile.
In conclusion, this compound is a promising compound that has shown potential applications in the field of medicine. Its low toxicity profile and potential anti-inflammatory and antioxidant properties make it an attractive candidate for further research. However, more studies are needed to determine its efficacy and safety in human trials and to explore its potential applications in other diseases.

Synthesis Methods

The synthesis of ethyl 4-({4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzoate involves the reaction of 4-({4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzoic acid with ethyl chloroformate in the presence of triethylamine. The reaction takes place at room temperature and the product is obtained in high yield.

Scientific Research Applications

Ethyl 4-({4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzoate has been extensively studied for its potential applications in cancer treatment. It has shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, it has also been studied for its potential anti-inflammatory and antioxidant properties.

properties

Molecular Formula

C20H18ClN3O3

Molecular Weight

383.8 g/mol

IUPAC Name

ethyl 4-[[4-[(4-chloropyrazol-1-yl)methyl]benzoyl]amino]benzoate

InChI

InChI=1S/C20H18ClN3O3/c1-2-27-20(26)16-7-9-18(10-8-16)23-19(25)15-5-3-14(4-6-15)12-24-13-17(21)11-22-24/h3-11,13H,2,12H2,1H3,(H,23,25)

InChI Key

AIZDFYPKTKEPFC-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3C=C(C=N3)Cl

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3C=C(C=N3)Cl

Origin of Product

United States

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